molecular formula C19H21N3O2 B600785 Alcaftadine N-Oxide CAS No. 952649-75-1

Alcaftadine N-Oxide

Cat. No. B600785
M. Wt: 323.4
InChI Key:
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Description

Alcaftadine N-Oxide is a compound with the molecular formula C19H21N3O2 . It is known by several synonyms, including Alcaftadine-N-oxide and Alcaftadine metabolite 5 (m5) . It is related to Alcaftadine, which is an antihistamine used to prevent itching of the eyes due to allergies .


Synthesis Analysis

While specific synthesis methods for Alcaftadine N-Oxide were not found, general methods for the synthesis of N-Oxides involve the oxidation of tertiary amines . Additionally, a study on the synthesis and structural elucidation of Alcaftadine, a related compound, might provide some insights .


Molecular Structure Analysis

The InChI string for Alcaftadine N-Oxide is InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 . The Canonical SMILES string is C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] .


Physical And Chemical Properties Analysis

Alcaftadine N-Oxide has a molecular weight of 323.4 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The exact mass and monoisotopic mass are both 323.16337692 g/mol .

Scientific Research Applications

Synthesis and Production

Alcaftadine, an active pharmaceutical ingredient (API) used in ophthalmic solutions, has been the subject of research to improve its synthesis. A study by Lahoti et al. (2022) developed a double oxidation strategy using manganese dioxide to simplify the process. This method eliminated the need for time-consuming column chromatography, proving to be cost-effective and commercially viable for producing Alcaftadine API (Lahoti et al., 2022).

Analytical Techniques

Research has also focused on developing novel analytical methods for Alcaftadine. Hussein et al. (2023) fabricated an ion-selective electrode using polyaniline as a transducer layer for determining Alcaftadine in biological fluids. This method showed promise for quantifying Alcaftadine in pharmaceutical formulations and biological samples, with high sensitivity and selectivity (Hussein et al., 2023).

Pharmaceutical Formulations

El-Din et al. (2021) investigated spectrophotometric and chemometric methods for the assay of Alcaftadine in pharmaceutical formulations. They developed several methods, including first derivative absorbance spectrum and dual-wavelength methods, providing accurate and precise measurements (El-Din et al., 2021).

Degradation Studies

Chavan et al. (2018) developed a gradient UPLC method for the separation of Alcaftadine's degradation products. This method was essential for understanding the stability and degradation pathways of Alcaftadine under various conditions, contributing to the quality control and assurance of Alcaftadine products (Chavan et al., 2018).

Future Directions

While specific future directions for Alcaftadine N-Oxide were not found, the continued study of related compounds like Alcaftadine could provide valuable insights. For instance, research into the safety and efficacy of Alcaftadine in treating allergic conjunctivitis could potentially be applied to Alcaftadine N-Oxide .

properties

IUPAC Name

11-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLRSVNIJHMDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alcaftadine N-Oxide

CAS RN

952649-75-1
Record name Alcaftadine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952649751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALCAFTADINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3S879Z8ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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